7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an azepane ring, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a unique molecule with interesting chemical properties.
Scientific Research Applications
7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Future Directions
The pyrazolo[1,5-a]pyrimidine core is a structure of interest in medicinal chemistry, and many derivatives have been synthesized and studied for their biological activity . Therefore, “7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” and related compounds could be subjects of future research in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids.
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the metabolic processes it is involved in .
Biochemical Pathways
Given its potential target, it may influence thefatty acid metabolism pathway . The downstream effects of this could include changes in energy production and lipid biosynthesis.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety .
Result of Action
Based on its potential target, it could influence the regulation of metabolic processes, specifically those involving fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine: A compound with a similar azepane and methoxyphenyl structure but different core structure.
2-(2-Azepan-1-yl-ethoxy)-phenylamine: Another compound with an azepane ring and phenyl group, but with different substituents and core structure.
Uniqueness
7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-13-20(23-11-7-3-4-8-12-23)24-19(21-15)14-17(22-24)16-9-5-6-10-18(16)25-2/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSOVYEZFWTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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